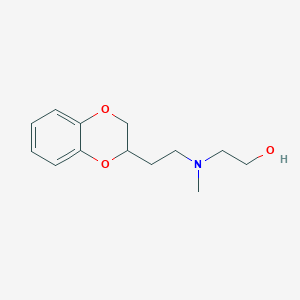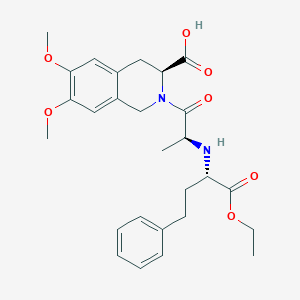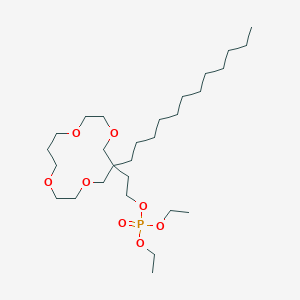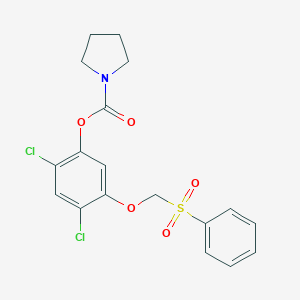![molecular formula C10H19N B010716 7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI) CAS No. 106623-33-0](/img/structure/B10716.png)
7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI), commonly known as Quinuclidine, is a bicyclic organic compound with a nitrogen atom in its structure. It is widely used in medicinal chemistry as a building block for the synthesis of various drugs.
Scientific Research Applications
Quinuclidine has been extensively used in medicinal chemistry for the synthesis of various drugs such as antihistamines, anticholinergics, antimuscarinics, and antipsychotics. It has also been used in the synthesis of alkaloid derivatives, which have shown promising results in the treatment of cancer and other diseases.
Mechanism Of Action
Quinuclidine acts as a muscarinic receptor antagonist, which blocks the action of acetylcholine at the muscarinic receptors. It also acts as a histamine H1 receptor antagonist, which blocks the action of histamine at the H1 receptors. This dual mechanism of action makes Quinuclidine an effective drug for the treatment of various diseases.
Biochemical And Physiological Effects
Quinuclidine has been shown to have various biochemical and physiological effects, including anticholinergic, antihistaminic, and antipsychotic effects. It has also been shown to have analgesic and anti-inflammatory effects, which make it a potential drug for the treatment of pain and inflammation.
Advantages And Limitations For Lab Experiments
Quinuclidine has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, it also has some limitations, such as its low solubility in water and its tendency to form complexes with metal ions.
Future Directions
There are several future directions for the research on Quinuclidine, including the synthesis of new derivatives with improved pharmacological properties, the investigation of its potential as a drug for the treatment of cancer and other diseases, and the development of new synthetic methods for its production.
Conclusion:
In conclusion, Quinuclidine is a versatile organic compound with a wide range of applications in medicinal chemistry. Its dual mechanism of action, anticholinergic, antihistaminic, and antipsychotic effects, and low toxicity make it a promising drug for the treatment of various diseases. However, further research is needed to explore its full potential and develop new synthetic methods for its production.
Synthesis Methods
Quinuclidine can be synthesized by the catalytic hydrogenation of N-methylpyrrolidine over a nickel catalyst. It can also be synthesized by the reaction of cyclohexanone and N-methylformamide in the presence of sodium amide.
properties
CAS RN |
106623-33-0 |
|---|---|
Product Name |
7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI) |
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H19N/c1-6(2)8-5-4-7(3)9-10(8)11-9/h6-11H,4-5H2,1-3H3/t7-,8-,9+,10-/m1/s1 |
InChI Key |
JHGGBKUVGNIFMY-DOLQZWNJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H]2[C@H]1N2)C(C)C |
SMILES |
CC1CCC(C2C1N2)C(C)C |
Canonical SMILES |
CC1CCC(C2C1N2)C(C)C |
synonyms |
7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



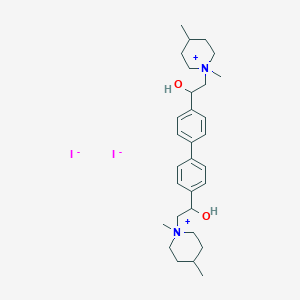

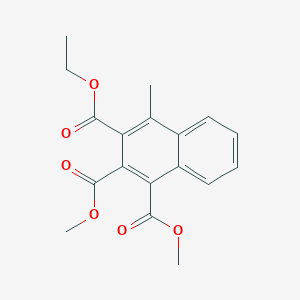
![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)
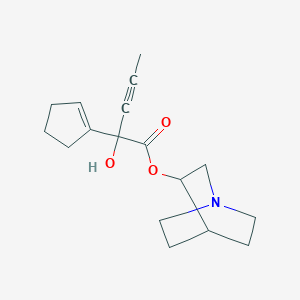
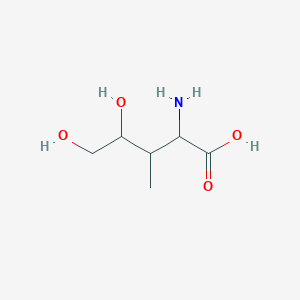
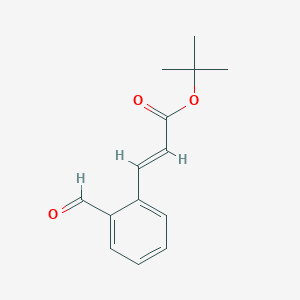
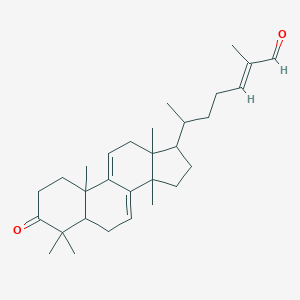
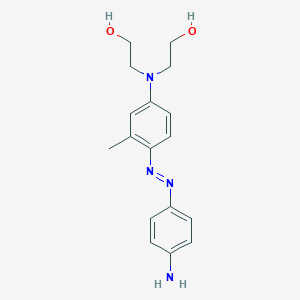
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
